molecular formula C18H21NO3 B3931271 N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide

N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide

Cat. No. B3931271
M. Wt: 299.4 g/mol
InChI Key: PPEOTMIICWFPPK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a synthetic compound that belongs to the class of amides and is structurally similar to the natural compound anandamide.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in regulating inflammation and immune response. This compound has been shown to activate CB2 receptors, leading to a reduction in inflammation and pain. This compound also has neuroprotective effects, which may be attributed to its ability to modulate the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also highly selective for CB2 receptors, which makes it a useful tool for studying the role of CB2 receptors in various biological processes. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research involving N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide. One area of research is to investigate its potential therapeutic applications for various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another area of research is to investigate its potential as an analgesic for chronic pain. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on the immune system and inflammation.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated as a potential treatment for various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14(22-17-6-4-3-5-7-17)18(20)19-13-12-15-8-10-16(21-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEOTMIICWFPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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